

# In-Depth Technical Guide to Diphenyl N-cyanocarbonimide: Synthesis and Spectroscopic Analysis

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## Compound of Interest

Compound Name: *Diphenyl N-cyanocarbonimide*

Cat. No.: *B1361328*

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This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of **Diphenyl N-cyanocarbonimide**, a versatile reagent in synthetic organic chemistry. This document details the experimental protocols for its preparation and presents its key spectroscopic data.

## Spectroscopic Data

While experimental spectra for **Diphenyl N-cyanocarbonimide** are not widely published in publicly accessible literature, the following tables summarize the expected spectroscopic characteristics based on its chemical structure. These predicted values are derived from established principles of NMR and IR spectroscopy and provide a reference for the characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Notes
$^{13}\text{C}$	~165	Singlet	Carbonyl-like carbon ( $\text{N}=\text{C}(\text{OPh})_2$ )
$^{13}\text{C}$	~150	Singlet	Aromatic carbons attached to oxygen (C-O)
$^{13}\text{C}$	~129	Doublet	para-Carbons of the phenyl rings
$^{13}\text{C}$	~126	Doublet	ortho-Carbons of the phenyl rings
$^{13}\text{C}$	~121	Doublet	meta-Carbons of the phenyl rings
$^{13}\text{C}$	~115	Singlet	Cyano carbon ( $\text{C}\equiv\text{N}$ )
$^1\text{H}$	7.20 - 7.50	Multiplet	Aromatic protons

## Infrared (IR) Spectroscopy Data (Predicted)

Functional Group	Vibrational Mode	<b>**Expected Frequency (<math>\text{cm}^{-1}</math>) **</b>	Intensity
$\text{C}\equiv\text{N}$ (Nitrile)	Stretching	2240 - 2220	Medium
$\text{C}=\text{N}$ (Imine)	Stretching	1680 - 1630	Medium to Weak
C-O (Aryl ether)	Asymmetric Stretching	1260 - 1200	Strong
C-O (Aryl ether)	Symmetric Stretching	1075 - 1020	Strong
$\text{C}=\text{C}$ (Aromatic)	Stretching	1600 and 1475	Medium to Weak
C-H (Aromatic)	Stretching	3100 - 3000	Medium
C-H (Aromatic)	Out-of-plane Bending	900 - 675	Strong

## Experimental Protocols

The synthesis of **Diphenyl N-cyanocarbonimidate** is a two-step process commencing from diphenyl carbonate. The following protocols are based on established chemical literature.

### Step 1: Synthesis of 1,1-Dichloro-1,1-diphenoxymethane

This procedure outlines the preparation of the key intermediate, 1,1-dichloro-1,1-diphenoxymethane, from diphenyl carbonate.

Materials:

- Diphenyl carbonate
- Phosphorus pentachloride ( $\text{PCl}_5$ )
- Dry benzene or other inert solvent
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve diphenyl carbonate in a minimal amount of dry, inert solvent such as benzene.
- Gradually add solid phosphorus pentachloride (1.1 equivalents) to the stirred solution. The addition should be done in portions to control the reaction, which can be vigorous.
- After the addition is complete, gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.
- Phosphorus oxychloride ( $\text{POCl}_3$ ) is a byproduct of this reaction and has a lower boiling point than the desired product. Remove the  $\text{POCl}_3$  by distillation.
- The crude 1,1-dichloro-1,1-diphenoxymethane is then purified by vacuum distillation.

### Step 2: Synthesis of Diphenyl N-cyanocarbonimidate

This protocol describes the final step in the synthesis, the reaction of 1,1-dichloro-1,1-diphenoxymethane with cyanamide.

#### Materials:

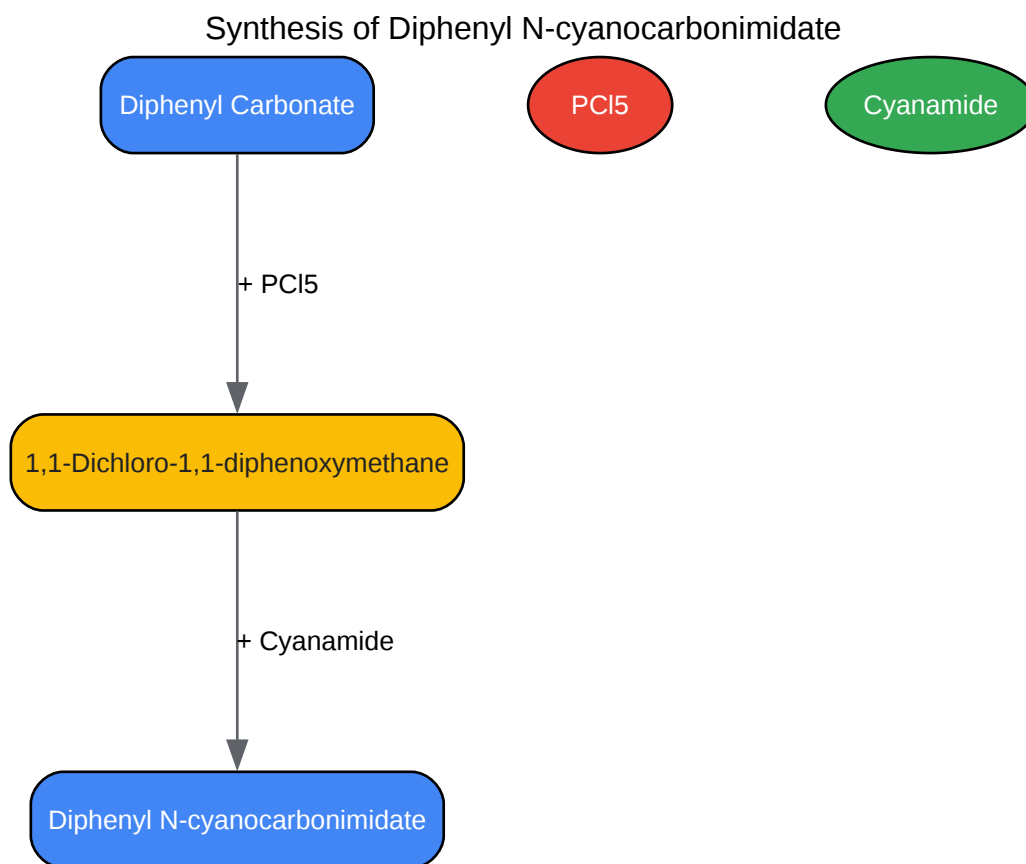
- 1,1-Dichloro-1,1-diphenoxymethane
- Cyanamide
- A suitable inert solvent (e.g., dichloromethane, diethyl ether)
- A non-nucleophilic base (e.g., triethylamine)

#### Procedure:

- Dissolve 1,1-dichloro-1,1-diphenoxymethane in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
- In a separate flask, prepare a solution of cyanamide (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the same solvent.
- Slowly add the cyanamide solution to the stirred solution of 1,1-dichloro-1,1-diphenoxymethane at a controlled temperature, typically 0 °C to room temperature.
- Allow the reaction mixture to stir for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt.
- The filtrate is then concentrated under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield **Diphenyl N-cyanocarbonimidate** as a solid.

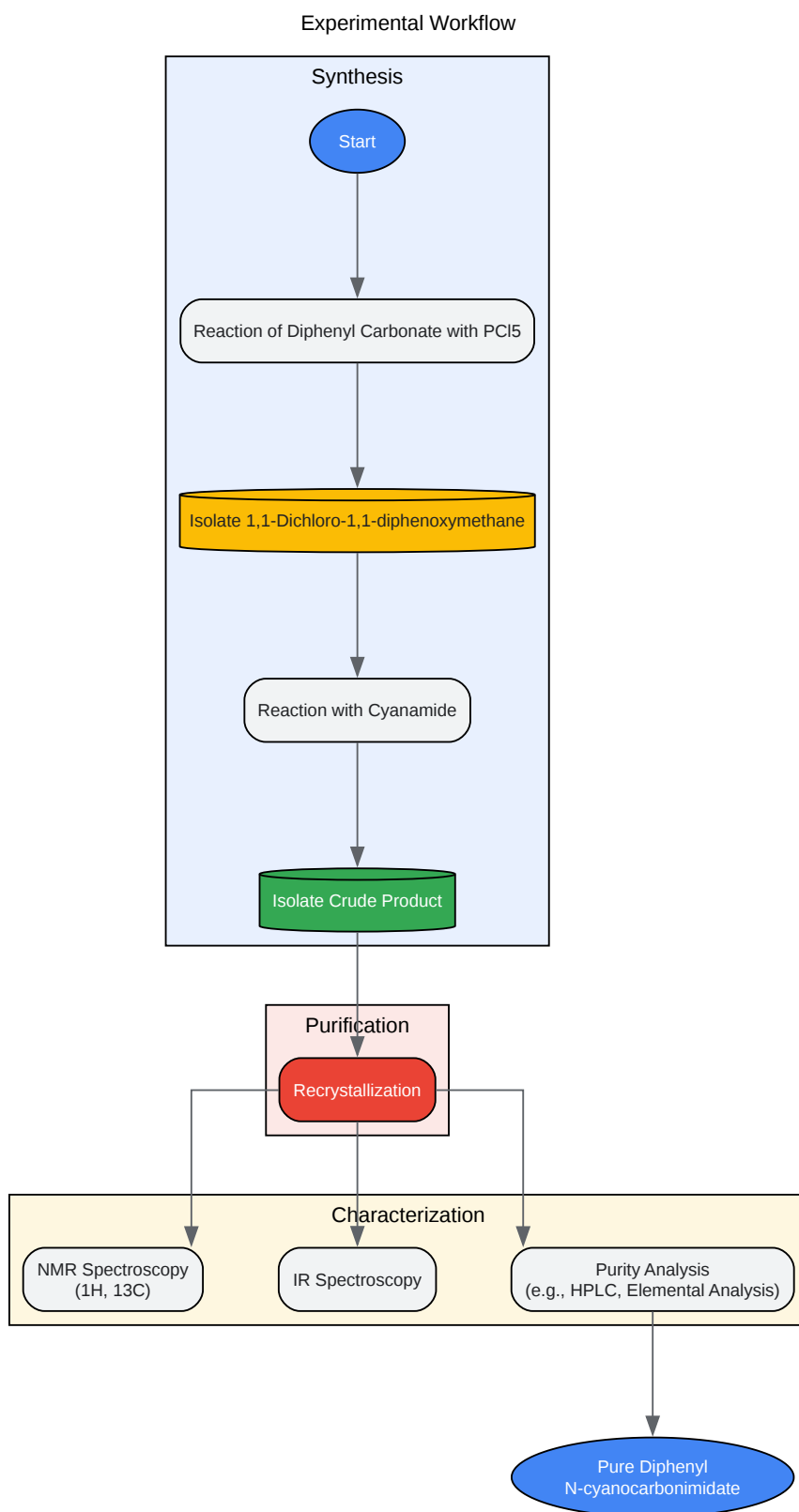
## Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the preparation and characterization of **Diphenyl N-cyanocarbonimide**.



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Caption: Reaction scheme for the synthesis of **Diphenyl N-cyanocarbonimide**.



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Caption: General workflow for the synthesis and characterization.

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